molecular formula C21H26BrNO3 B1676367 Methantheline bromide CAS No. 53-46-3

Methantheline bromide

Número de catálogo: B1676367
Número CAS: 53-46-3
Peso molecular: 420.3 g/mol
Clave InChI: PQMWYJDJHJQZDE-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de metantelina se sintetiza mediante un proceso de varios pasos que implica la reacción de la dietilamina con yoduro de metilo para formar dietilmetilamina. Este intermedio luego se hace reaccionar con bromuro de 2-(9H-xanthen-9-ilcarbonil)oxietilo para producir bromuro de metantelina .

Métodos de producción industrial: La producción industrial de bromuro de metantelina implica la síntesis a gran escala utilizando las mismas reacciones químicas, pero optimizadas para obtener rendimientos y pureza más altos. El proceso incluye rigurosos pasos de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromuro de metantelina principalmente sufre reacciones de sustitución debido a la presencia del ion bromuro. También puede participar en reacciones de hidrólisis en condiciones ácidas o básicas .

Reactivos y condiciones comunes:

    Reacciones de sustitución: Típicamente involucran nucleófilos como los iones hidróxido o las aminas.

    Reacciones de hidrólisis: Se llevan a cabo en presencia de agua y un ácido o una base.

Productos principales:

Aplicaciones Científicas De Investigación

Pharmacological Profile

Methantheline bromide functions as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This mechanism leads to relaxation of smooth muscles in the gastrointestinal and urogenital tracts, making it effective for treating several conditions. The pharmacological profile includes:

  • Chemical Structure : C21H26BrNO3
  • Molecular Weight : 420.3 g/mol
  • Primary Indications :
    • Peptic ulcer disease
    • Irritable bowel syndrome
    • Neurogenic bladder instability
    • Hyperhidrosis (excessive sweating)

Gastrointestinal Disorders

This compound has been utilized in treating gastrointestinal disorders characterized by smooth muscle spasms. Its efficacy in managing conditions such as peptic ulcers and irritable bowel syndrome has been well-documented.

  • Peptic Ulcer Disease : Methantheline reduces gastric acid secretion and motility, aiding in ulcer healing. Clinical reports indicate significant symptomatic relief and healing of ulcer craters with its use .
  • Irritable Bowel Syndrome : The drug is effective in alleviating abdominal cramps and discomfort associated with this condition .

Urinary Tract Disorders

The compound is also indicated for urinary tract disorders, particularly neurogenic bladder instability.

  • Neurogenic Bladder : this compound helps manage bladder hyperactivity by inhibiting involuntary contractions, thus improving urinary control .

Treatment of Hyperhidrosis

One of the notable applications of this compound is in the treatment of focal hyperhidrosis, particularly axillary hyperhidrosis.

  • Clinical Efficacy : A randomized double-blind study demonstrated that a regimen of 50 mg taken three times daily significantly reduced axillary sweat production from a baseline of 168 mg to 99 mg after 28 days (p = 0.004). The treatment also improved quality of life scores, indicating its effectiveness .
StudyTreatment GroupBaseline Sweat Production (mg)Post-Treatment Sweat Production (mg)P-value
Müller et al. (2012)This compound (150 mg/day)168990.004
Placebo GroupPlacebo161130N/A

Case Studies and Research Findings

Several case studies have highlighted the therapeutic benefits and safety profile of this compound:

  • Case Study on Hyperhidrosis : In a cohort of 41 patients treated for axillary hyperhidrosis, significant reductions in sweat production were observed, alongside a high tolerance for the medication . Adverse effects included dry mouth, which was reported by approximately 68% of participants .
  • Long-term Efficacy for Peptic Ulcer : Reports indicate that patients treated with methantheline for peptic ulcers experienced prompt symptomatic relief and healing over extended periods, although some developed tolerance to maintenance doses .

Mecanismo De Acción

El bromuro de metantelina ejerce sus efectos inhibiendo las acciones muscarínicas de la acetilcolina en las estructuras inervadas por los nervios colinérgicos posganglionares. Esta inhibición ocurre en las células efectoras autónomas del músculo liso, el músculo cardíaco y las glándulas exocrinas. El compuesto reduce la motilidad y la actividad secretora del sistema gastrointestinal y el tono del uréter y la vejiga urinaria .

Compuestos Similares:

    Atropina: Otro agente antimuscarínico utilizado para tratar afecciones similares.

    Hiosciamina: Utilizado por sus propiedades antispasmódicas.

    Escopolamina: Empleado por sus efectos en el sistema nervioso central.

Comparación: El bromuro de metantelina es único por su mayor duración de acción en comparación con la atropina y sus efectos antimuscarínicos más fuertes. También es más eficaz en la reducción de la salivación y las secreciones de las glándulas sudoríparas .

Comparación Con Compuestos Similares

    Atropine: Another antimuscarinic agent used to treat similar conditions.

    Hyoscyamine: Used for its antispasmodic properties.

    Scopolamine: Employed for its effects on the central nervous system.

Comparison: Methantheline bromide is unique in its longer duration of action compared to atropine and its stronger antimuscarinic effects. It is also more effective in reducing salivation and sweat gland secretions .

Actividad Biológica

Methantheline bromide is a synthetic quaternary ammonium compound classified as an antimuscarinic agent. It is primarily used to manage conditions associated with smooth muscle spasms, such as gastrointestinal and urogenital disorders, and has also been explored for its efficacy in treating hyperhidrosis (excessive sweating). This article delves into the biological activity of this compound, focusing on its pharmacological properties, clinical applications, and relevant research findings.

This compound functions by blocking muscarinic acetylcholine receptors, thus inhibiting the parasympathetic nervous system's effects on smooth muscles. This action leads to:

  • Relaxation of Smooth Muscles : It reduces motility in the gastrointestinal tract and bladder, alleviating cramps and spasms.
  • Reduction of Secretions : It decreases salivary, bronchial, and gastric secretions, contributing to its therapeutic effects in various conditions.

Pharmacokinetics

The pharmacokinetic profile of methantheline includes:

  • Absorption : Following oral administration, methantheline reaches peak plasma concentrations approximately 2.5 to 3 hours post-dose.
  • Half-Life : The drug has an elimination half-life of about 2 hours.
  • Bioavailability : Studies indicate that different formulations (immediate-release vs. sustained-release) do not show pharmacokinetic bioequivalence, which may affect clinical outcomes .

1. Treatment of Hyperhidrosis

Recent studies have demonstrated the efficacy of this compound in managing axillary and palmar hyperhidrosis. A randomized controlled trial involving 339 patients showed:

  • Dosage : Patients received 50 mg methantheline three times daily.
  • Results :
    • Axillary sweat production decreased significantly from baseline levels (168 mg to 99 mg) compared to placebo (130 mg).
    • Quality of life scores improved markedly, with a reduction in the Hyperhidrosis Disease Severity Score (HDSS) from 3.2 to 2.4 for the methantheline group versus a lesser change in the placebo group .

2. Gastrointestinal Disorders

Methantheline has been utilized in managing gastrointestinal conditions characterized by hypermotility:

  • Irritable Bowel Syndrome (IBS) : The drug has shown promise in reducing colonic motility and alleviating symptoms associated with IBS and other related disorders .
  • Duodenal Ulcers : It has been used as an adjunct therapy to reduce gastric secretion and relieve ulcer pain .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

  • Common Side Effects : Dry mouth is frequently reported, affecting up to 73% of patients in some studies.
  • Discontinuation Rates : Approximately 10.9% of patients discontinue treatment due to adverse events .

Case Study 1: Hyperhidrosis Management

A multicenter study evaluated the effectiveness of methantheline in patients suffering from axillary hyperhidrosis. Results indicated significant improvement in sweat production and quality of life scores after a treatment period of four weeks.

Case Study 2: Gastrointestinal Relief

In a long-term study involving patients with unstable colons, methantheline was found effective in controlling symptoms over extended periods. Patients reported a marked reduction in discomfort associated with gastrointestinal motility disorders .

Data Summary Table

Study/TrialCondition TreatedDosageOutcomeAdverse Effects
Müller et al., 2012Axillary Hyperhidrosis50 mg TIDSignificant reduction in sweat production; improved quality of life scoresDry mouth (73%)
Lichstein et al., 1955Unstable ColonVariableLong-term symptom relief reportedMinimal CNS effects
Recent Pharmacokinetic StudyGeneral Pharmacology100 mg IRPeak plasma concentration at ~3 hours; half-life ~2 hoursN/A

Propiedades

IUPAC Name

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMWYJDJHJQZDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023277
Record name Methantheline bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-46-3
Record name Methanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methantheline bromide [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Banthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methantheline bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanthelinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANTHELINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090519SAPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methantheline bromide
Reactant of Route 2
Reactant of Route 2
Methantheline bromide
Reactant of Route 3
Reactant of Route 3
Methantheline bromide
Reactant of Route 4
Reactant of Route 4
Methantheline bromide
Reactant of Route 5
Reactant of Route 5
Methantheline bromide
Reactant of Route 6
Reactant of Route 6
Methantheline bromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.